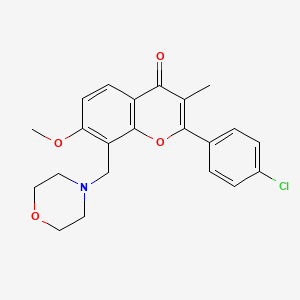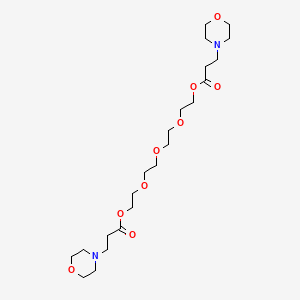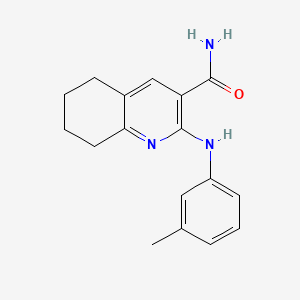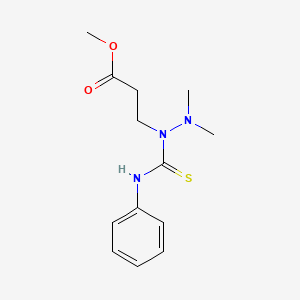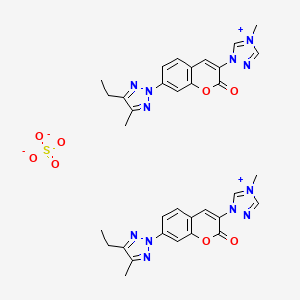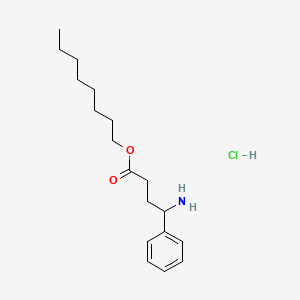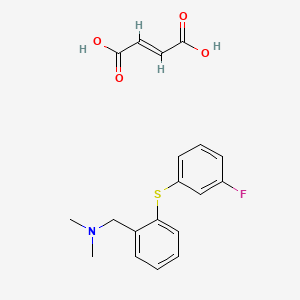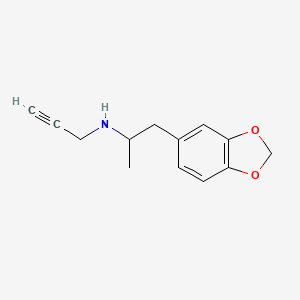
Methylenedioxypropargylamphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Methylenedioxy-N-propargylamphetamine (MDPL) is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin. MDPL is known for its minimal effects and limited data on its pharmacological properties, metabolism, and toxicity .
Méthodes De Préparation
The synthesis of 3,4-Methylenedioxy-N-propargylamphetamine involves several steps. The synthetic route typically starts with the precursor 3,4-methylenedioxyphenyl-2-propanone. This compound undergoes a series of chemical reactions, including reductive amination and propargylation, to form the final product. The reaction conditions often involve the use of reducing agents and catalysts to facilitate the formation of the desired compound .
Analyse Des Réactions Chimiques
3,4-Methylenedioxy-N-propargylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3,4-Methylenedioxy-N-propargylamphetamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of substituted amphetamines and their chemical properties.
Biology: The compound is studied for its interactions with biological systems, including its effects on neurotransmitter release and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its minimal effects limit its use.
Industry: The compound is used in the development of new synthetic routes and the study of reaction mechanisms
Mécanisme D'action
The mechanism of action of 3,4-Methylenedioxy-N-propargylamphetamine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin and dopamine releaser, similar to other substituted amphetamines. The compound binds to transporters and receptors, leading to the release of neurotransmitters and subsequent psychoactive effects. due to its minimal effects, the exact molecular targets and pathways involved are not well understood .
Comparaison Avec Des Composés Similaires
3,4-Methylenedioxy-N-propargylamphetamine can be compared with other substituted amphetamines, such as:
3,4-Methylenedioxyamphetamine (MDA): Known for its psychoactive effects and use as a recreational drug.
3,4-Methylenedioxymethamphetamine (MDMA):
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Similar to MDMA but with slight variations in its chemical structure and effects .
The uniqueness of 3,4-Methylenedioxy-N-propargylamphetamine lies in its minimal effects and limited data on its pharmacological properties, making it a compound of interest for further research and study.
Propriétés
Numéro CAS |
74698-46-7 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-N-prop-2-ynylpropan-2-amine |
InChI |
InChI=1S/C13H15NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h1,4-5,8,10,14H,6-7,9H2,2H3 |
Clé InChI |
LRYUTPIBTLEDJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCO2)NCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


